molecular formula C14H6BrN5 B3037494 2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile CAS No. 478068-14-3

2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile

Cat. No.: B3037494
CAS No.: 478068-14-3
M. Wt: 324.13 g/mol
InChI Key: FYHGYGHPDQIAFV-UHFFFAOYSA-N
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Description

The compound “2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with various functional groups attached, including an amino group (NH2), a bromophenyl group (a six-membered carbon ring with a bromine atom attached), and three carbonitrile groups (CN) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2-Amino-4-bromophenol, have been used as reactants in various chemical reactions, including the Suzuki-Miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles .

Scientific Research Applications

Chemical Synthesis and Mechanisms

  • A study by Kroon and Plas (2010) explored the SN(ANRORC) mechanism in the reaction of 2-bromo-4-phenylpyrimidine with potassium amide. This process led to the formation of 2-amino-4-phenylpyrimidine, which shares structural similarities with 2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile, demonstrating an interesting synthetic pathway and mechanism in heterocyclic chemistry (Kroon & Plas, 2010).

Crystallography and Material Science

  • Research by Naghiyev et al. (2022) focused on the crystal structures and Hirshfeld surface analyses of closely related compounds, such as 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. These studies are crucial for understanding the molecular interactions and properties of related compounds (Naghiyev et al., 2022).

Organic Synthesis and Drug Design

  • Gewald et al. (1995) investigated the synthesis of substituted 1‐(3‐pyridyl)pyridinium salts, which are structurally related to this compound. Such studies contribute to the broader understanding of the synthesis and potential applications of similar pyridine derivatives in drug development and other fields (Gewald et al., 1995).

Luminescence and Catalysis Research

  • Xu et al. (2014) conducted a study on cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes, which are relevant to the compound . Their research highlights the luminescent properties and potential application in catalysis, particularly in oxidation/Suzuki coupling reactions (Xu et al., 2014).

Antimicrobial and Antitumor Applications

  • A study by Vyas et al. (2009) on the synthesis of cyanopyridine derivatives, including compounds structurally similar to this compound, explored their antimicrobial activities. Such research could potentially lead to the development of new antimicrobial agents (Vyas et al., 2009).

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds have been classified as having acute toxicity, skin corrosion, eye damage, and respiratory sensitization hazards .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications in various fields, such as medicinal chemistry, based on the activities observed in similar compounds .

Properties

IUPAC Name

2-amino-6-(4-bromophenyl)pyridine-3,4,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrN5/c15-9-3-1-8(2-4-9)13-11(6-17)10(5-16)12(7-18)14(19)20-13/h1-4H,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHGYGHPDQIAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203954
Record name 2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478068-14-3
Record name 2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478068-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile
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2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile
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2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile
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2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile
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2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile
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